molecular formula C18H18Br2ClN3O B11667315 2,4-dibromo-6-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]phenol

2,4-dibromo-6-[(E)-{[4-(2-chlorobenzyl)piperazin-1-yl]imino}methyl]phenol

Cat. No.: B11667315
M. Wt: 487.6 g/mol
InChI Key: GELYPTKPTZJGSX-SSDVNMTOSA-N
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Description

2,4-DIBROMO-6-[(E)-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]PHENOL is a complex organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of 2,4-DIBROMO-6-[(E)-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]PHENOL typically involves multiple steps. The synthetic route often starts with the bromination of phenol derivatives, followed by the introduction of the piperazine moiety through a series of substitution reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]PHENOL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2,4-DIBROMO-6-[(E)-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]PHENOL exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2,4-DIBROMO-6-[(E)-({4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]PHENOL stands out due to its unique combination of bromine and piperazine moieties. Similar compounds include:

  • 2,4-DIBROMO-6-[(E)-({4-FLUOROPHENYL)IMINO)METHYL]PHENOL
  • 2,6-DIBROMO-4-METHYLPHENOL These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C18H18Br2ClN3O

Molecular Weight

487.6 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]phenol

InChI

InChI=1S/C18H18Br2ClN3O/c19-15-9-14(18(25)16(20)10-15)11-22-24-7-5-23(6-8-24)12-13-3-1-2-4-17(13)21/h1-4,9-11,25H,5-8,12H2/b22-11+

InChI Key

GELYPTKPTZJGSX-SSDVNMTOSA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=C(C(=CC(=C3)Br)Br)O

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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